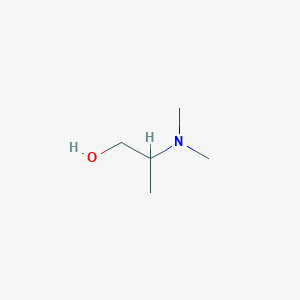

2-(Dimethylamino)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(4-7)6(2)3/h5,7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKGYWLWIJLDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871239 | |

| Record name | 1-Propanol, 2-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15521-18-3 | |

| Record name | 2-(Dimethylamino)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15521-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanol, 2-(dimethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015521183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 2-(dimethylamino)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 2-(dimethylamino)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 2-(dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanol, 2-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization

Established Synthetic Routes to 2-(Dimethylamino)propan-1-ol and Isomers

The established synthetic routes to this compound and its structural isomers can be broadly categorized into two main approaches: the direct amination of functionalized propane derivatives and pathways involving reductive amination or alkylation. These methods offer versatility in accessing the desired amino alcohol structure.

Amination Reactions of Propane Derivatives

Amination reactions provide a direct approach to introducing the dimethylamino group onto a three-carbon backbone. This is typically achieved by reacting a suitable propane derivative, containing a good leaving group, with dimethylamine.

The reaction of epoxypropane, also known as propylene oxide, with dimethylamine is a common and industrially significant method for the synthesis of 1-(dimethylamino)propan-2-ol, an isomer of the target compound. This reaction proceeds via a nucleophilic ring-opening of the epoxide.

The reaction is typically carried out in the presence of a base or under conditions that favor the SN2 mechanism. Dimethylamine, acting as the nucleophile, attacks one of the carbon atoms of the epoxide ring. In accordance with the SN2 mechanism for base-catalyzed epoxide ring-opening, the attack preferentially occurs at the less sterically hindered carbon atom. In the case of propylene oxide, this is the terminal carbon, leading to the formation of 1-(dimethylamino)propan-2-ol as the major product. The reaction is often conducted in a solvent such as water or an alcohol.

A kinetic study of the related reaction between ethylene oxide and dimethylamine in the presence of water has been conducted, providing insights into the reaction dynamics. researchgate.net

| Reactants | Product | Reaction Type | Key Features |

| Epoxypropane (Propylene Oxide), Dimethylamine | 1-(Dimethylamino)propan-2-ol | Nucleophilic Ring-Opening (SN2) | Attack at the less sterically hindered carbon. |

The reaction of a chloropropanol isomer with dimethylamine represents another viable synthetic route based on nucleophilic substitution. In this method, the chlorine atom serves as a leaving group, which is displaced by the dimethylamino group. For the synthesis of 1-(dimethylamino)propan-2-ol, 1-chloro-2-propanol would be the required starting material.

This reaction is a typical N-alkylation of an amine, where the amine acts as the nucleophile. wikipedia.org The reaction conditions often involve heating the reactants, sometimes in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. The choice of solvent can vary, and the reaction may be carried out under pressure to facilitate the reaction with the volatile dimethylamine. Over-alkylation can be a potential side reaction, leading to the formation of quaternary ammonium (B1175870) salts, but this can often be controlled by adjusting the stoichiometry of the reactants. masterorganicchemistry.comsciencemadness.org

A related synthesis involves the production of 1-dimethylamino-2-chloroalkyl hydrochlorides from the corresponding dimethylamino alcohol and thionyl chloride, demonstrating the reactivity of these types of compounds. google.com

| Reactants | Product | Reaction Type | Key Features |

| 1-Chloro-2-propanol, Dimethylamine | 1-(Dimethylamino)propan-2-ol | Nucleophilic Substitution (N-alkylation) | Chlorine acts as a leaving group. |

Reductive Amination and Alkylation Pathways

Reductive amination and alkylation pathways offer an alternative approach to the synthesis of this compound and its isomers. These methods typically involve the reduction of an intermediate containing a carbon-nitrogen double bond (imine) or the reduction of a nitro group followed by alkylation.

While direct search results for a compound named "N,N-Dimethyl-2-hydroxypropylamine" are scarce, a plausible synthetic route involves the reduction of the corresponding amide, N,N-dimethyl-2-hydroxypropanamide. Amides can be reduced to amines using strong reducing agents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comdoubtnut.comucalgary.cachemistrysteps.comyoutube.com

The mechanism of amide reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the amide. This is followed by the elimination of an oxygen-containing species, facilitated by the aluminum, to form an iminium ion intermediate. A second hydride addition to the iminium ion then yields the final amine product. In this case, the reduction of N,N-dimethyl-2-hydroxypropanamide would yield this compound. The commercially available (S)-N,N-dimethyllactamide, a stereoisomer of this precursor, highlights the accessibility of such starting materials. nih.gov

| Precursor | Product | Reducing Agent | Key Transformation |

| N,N-Dimethyl-2-hydroxypropanamide | This compound | Lithium Aluminum Hydride (LiAlH₄) | Carbonyl group of the amide is reduced to a methylene group. |

The synthesis of dimethylamino alcohols can also be achieved starting from nitro-substituted propanols. A well-documented example is the synthesis of 2-dimethylamino-2-methyl-1-propanol from 2-methyl-2-nitropropan-1-ol. This process involves a reductive alkylation where the nitro group is first reduced to a primary amine, which is then methylated in situ.

In a typical procedure, 2-methyl-2-nitropropan-1-ol is hydrogenated in the presence of a catalyst, such as Raney nickel or a ruthenium-based catalyst, to form the intermediate 2-amino-2-methyl-1-propanol. chemicalbook.compatsnap.comgoogle.comgoogle.com This primary amine is not isolated but is reacted directly with formaldehyde. The formaldehyde serves as the methylating agent in a process that can be considered a reductive amination. The reaction proceeds through the formation of imine and/or oxazolidine intermediates, which are then further reduced under the hydrogenation conditions to yield the final N,N-dimethylated product. chemicalbook.com

The reaction conditions, such as temperature and pressure, can be optimized to improve the yield and purity of the desired product. For instance, lower temperatures during the addition of the nitroalcohol can lead to higher yields, while conducting all steps at an elevated temperature can simplify the process at the cost of some yield loss. chemicalbook.com Conversions to 2-dimethylamino-2-methyl-1-propanol of between 88% and 97% have been reported, depending on the specific reaction conditions used. chemicalbook.com

| Starting Material | Reagents | Product | Key Steps |

| 2-Methyl-2-nitropropan-1-ol | 1. Hydrogen (H₂) with catalyst (e.g., Raney Ni) 2. Formaldehyde | 2-Dimethylamino-2-methyl-1-propanol | 1. Reduction of the nitro group to a primary amine. 2. In situ reductive methylation of the primary amine with formaldehyde. |

Direct Amination Strategies

Direct amination, specifically reductive amination, stands as a prominent and efficient method for the synthesis of this compound. This approach typically involves the reaction of a carbonyl compound with dimethylamine in the presence of a reducing agent. A key precursor for this synthesis is 1-hydroxy-2-propanone, also known as acetol.

The one-step reductive amination of 1-hydroxy-2-propanone with an amine over metal catalysts is a well-studied process. fkit.hr While many studies focus on amination with ammonia to produce 2-aminopropanol, the principles are directly applicable to the synthesis of this compound by substituting ammonia with dimethylamine. The reaction proceeds via the formation of an imine intermediate from the carbonyl group of 1-hydroxy-2-propanone and dimethylamine, which is then hydrogenated to the final amino alcohol. wikipedia.org

Commonly employed catalysts for this transformation include nickel and copper-based catalysts. fkit.hr For instance, in the related reductive amination of 1-hydroxy-2-propanone with ammonia, a nickel catalyst demonstrated the highest selectivity towards the desired amino alcohol. fkit.hr More advanced catalytic systems, such as Ru-Ni/AC (Ruthenium-Nickel on Activated Carbon), have also been reported to be efficient for the reductive amination of hydroxyacetone. researchgate.net

The general reaction scheme for the direct reductive amination of 1-hydroxy-2-propanone to this compound is as follows:

Reaction: 1-Hydroxy-2-propanone + Dimethylamine + H₂ → this compound + H₂O

The process can be carried out in a continuous fixed-bed reactor, highlighting its potential for industrial application. fkit.hr Key to maximizing the yield of the desired product is the careful control of reaction conditions and the choice of catalyst and solvent, which will be discussed in subsequent sections.

Biocatalytic or Bio-derived Feedstock Approaches (e.g., from D(+)-Glucose)

The synthesis of amino alcohols from renewable resources is a growing area of interest in green chemistry. D(+)-Glucose, a readily available and inexpensive monosaccharide, serves as a viable starting material for the production of this compound. This bio-derived approach aligns with the principles of sustainable chemistry by utilizing a renewable feedstock.

While direct, single-step biocatalytic conversion of D(+)-glucose to this compound is complex and not extensively documented, a plausible multi-step chemo-biocatalytic pathway can be envisioned. This would likely involve the initial fermentation or chemical conversion of D(+)-glucose to a C3 platform chemical like 1-hydroxy-2-propanone (acetol). Subsequently, the acetol can be converted to this compound via the direct amination strategies previously discussed.

Furthermore, advances in biocatalysis offer enzymatic routes for the amination step itself. For example, the reductive amination of hydroxyacetone to 2-aminopropanol has been demonstrated using a Ru-Ni/AC catalyst, and this concept has been extended to the conversion of fructose, another bio-derived feedstock. researchgate.net Although this example produces a primary amine, the use of engineered enzymes, such as amine dehydrogenases, could potentially facilitate the direct reductive amination of hydroxyacetone with dimethylamine to yield the target tertiary amino alcohol.

Industrial-Scale Production Protocols and Efficiency Enhancements

The transition from laboratory-scale synthesis to industrial-scale production of this compound necessitates the development of robust, efficient, and cost-effective protocols. Key areas of focus include the implementation of continuous reaction systems, the judicious selection of catalysts and solvents, and the meticulous optimization of reaction parameters.

Continuous Reaction Systems in Aminoalcohol Production

Continuous flow chemistry offers significant advantages over traditional batch processing for the industrial production of amino alcohols, including improved safety, better heat and mass transfer, and higher throughput. asymchem.com The synthesis of this compound via reductive amination is well-suited for a continuous flow setup.

A study on the reductive amination of 1-hydroxy-2-propanone with ammonia was successfully conducted in a continuous fixed-bed reactor, demonstrating the feasibility of this approach for amino alcohol synthesis. fkit.hr Such a system allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to consistent product quality and yield. The ability to operate at higher pressures more easily than in batch processes is another significant advantage of continuous flow systems. flammagroup.com Pharmaceutical manufacturing is increasingly adopting continuous flow techniques to enhance production efficiency and robustness. lonza.com

Influence of Catalysts and Solvents on Reaction Yield and Selectivity

The choice of catalyst and solvent is critical in directing the reductive amination towards the desired this compound and minimizing the formation of byproducts.

Catalysts: A range of metal catalysts, including those based on nickel, copper, palladium, and ruthenium, are effective for reductive amination. fkit.hrresearchgate.net In the amination of 1-hydroxy-2-propanone, nickel catalysts have shown high selectivity for the desired amino alcohol. fkit.hr The ideal catalyst for industrial applications is often a supported metal catalyst, which facilitates easy separation from the reaction mixture and can be reused. acsgcipr.org For the synthesis of primary amines through reductive amination, iron-catalyzed systems have also been explored, offering a more earth-abundant and cost-effective alternative to noble metal catalysts. researchgate.net

Solvents: The solvent can significantly influence the reaction rate and selectivity. For reductive amination, a variety of solvents can be employed, with the choice often depending on the specific catalyst and reactants. The use of protic solvents can be beneficial as they can facilitate the formation of the iminium ion intermediate. acsgcipr.org

The following table summarizes the effects of different catalysts on a related reductive amination reaction.

| Catalyst | Support | Key Findings | Reference |

| Nickel | - | High selectivity for 2-aminopropanol from 1-hydroxy-2-propanone. | fkit.hr |

| Copper | - | Lower catalytic activity compared to nickel in the hydrogenation step. | fkit.hr |

| Ru-Ni | Activated Carbon | Efficient for the reductive amination of hydroxyacetone to 2-aminopropanol. | researchgate.net |

| Iron | (N)SiC | Effective for the synthesis of primary amines via reductive amination of various ketones and aldehydes. | researchgate.net |

Optimization of Reaction Parameters (e.g., Temperature, Stoichiometry)

Fine-tuning reaction parameters is essential for maximizing the yield and purity of this compound while minimizing energy consumption and waste generation.

Temperature: The reaction temperature has a significant impact on both the reaction rate and the selectivity. For the reductive amination of 1-hydroxy-2-propanone, temperatures in the range of 130 to 220 °C have been studied. fkit.hr Higher temperatures generally lead to faster reaction rates but can also promote the formation of undesired byproducts. Therefore, an optimal temperature must be determined to balance conversion and selectivity.

Stoichiometry: The molar ratio of the reactants, including the amine, the carbonyl compound, and the reducing agent (hydrogen), is a crucial parameter. In the reductive amination of 1-hydroxy-2-propanone with ammonia, optimal molar ratios of H₂/acetol and H₂/NH₃ were found to be 25 and 1, respectively, to achieve high selectivity for the amino alcohol. fkit.hr An excess of the aminating agent can sometimes be used to drive the reaction to completion, but this can also lead to the formation of over-alkylated products.

The following table illustrates the impact of reaction parameters on the selectivity of a related amino alcohol synthesis.

| Parameter | Value | Effect on Selectivity | Reference |

| Temperature | 130-220 °C | Influences reaction rate and byproduct formation. | fkit.hr |

| H₂/Acetol Molar Ratio | 25 | Optimal for high selectivity of 2-aminopropanol. | fkit.hr |

| H₂/NH₃ Molar Ratio | 1 | Optimal for high selectivity of 2-aminopropanol. | fkit.hr |

Stereoselective Synthesis of Chiral Analogues

The synthesis of enantiomerically pure chiral amino alcohols is of great importance, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its stereochemistry. Several strategies can be employed for the stereoselective synthesis of chiral analogues of this compound.

One of the most direct methods is the asymmetric hydrogenation of the corresponding prochiral ketone, 1-(dimethylamino)propan-2-one. This can be achieved using chiral metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine ligands. This approach allows for the direct formation of either the (R) or (S) enantiomer of the amino alcohol with high enantiomeric excess.

Another powerful strategy is the use of chiral auxiliaries . A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed. For the synthesis of chiral amino alcohols, chiral oxazolidinones are a well-established class of auxiliaries.

Biocatalysis also offers highly selective methods for the synthesis of chiral amino alcohols. Enzymes such as imine reductases can catalyze the asymmetric reductive amination of ketones with excellent enantioselectivity. While not specific to this compound, the principles can be applied.

The following table outlines some approaches to stereoselective synthesis.

| Method | Description | Key Features |

| Asymmetric Hydrogenation | Direct reduction of a prochiral ketone using a chiral catalyst. | Atom-economical, can provide high enantioselectivity. |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct a stereoselective reaction. | Well-established methodology, can provide high diastereoselectivity. |

| Biocatalysis | Use of enzymes (e.g., imine reductases) to catalyze the stereoselective reaction. | High enantioselectivity, mild reaction conditions. |

Enantioselective Preparation of (S)-(+)-2-(Dimethylamino)propan-1-ol and Other Chiral Isomers

The synthesis of specific enantiomers of chiral molecules is of paramount importance in the pharmaceutical and chemical industries, as different enantiomers can exhibit distinct biological activities. nih.gov For this compound, obtaining the pure (S)-(+) isomer or its (R)-(-) counterpart requires stereoselective synthetic strategies. These methods are broadly categorized into the transformation of prochiral substrates using chiral catalysts, the resolution of racemic mixtures, and the use of starting materials from the chiral pool.

Several robust methods have been developed for the enantioselective preparation of this compound isomers, including asymmetric catalytic reduction, chemoenzymatic resolution, and synthesis from chiral precursors.

Asymmetric Catalytic Reduction

A highly efficient method for preparing enantiomerically enriched alcohols is the asymmetric catalytic reduction of a prochiral ketone. For the synthesis of chiral this compound, the corresponding ketone, 1-(dimethylamino)propan-2-one, serves as the substrate. This process typically involves catalytic hydrogenation using a transition metal complex containing a chiral ligand. Pioneering work in this area has utilized chiral ruthenium-phosphine complexes for the highly enantioselective hydrogenation of ketones, setting a precedent for such transformations.

Another approach is asymmetric transfer hydrogenation (ATH), which uses a hydrogen donor molecule like isopropanol or formic acid instead of molecular hydrogen. This method can also be applied to the reduction of 1-(dimethylamino)propan-2-one to yield the chiral amino alcohol.

| Method | Substrate | Catalyst Type | Typical Hydrogen Source | Product |

| Asymmetric Hydrogenation | 1-(Dimethylamino)propan-2-one | Chiral Ruthenium-Phosphine Complex | H₂ Gas | (S)- or (R)-2-(Dimethylamino)propan-1-ol |

| Asymmetric Transfer Hydrogenation (ATH) | 1-(Dimethylamino)propan-2-one | Chiral Ruthenium or Rhodium Complex | Isopropanol or Formic Acid | (S)- or (R)-2-(Dimethylamino)propan-1-ol |

Chemoenzymatic Kinetic Resolution

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture (a 1:1 mixture of both enantiomers). Chemoenzymatic methods leverage the high stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. For racemic this compound, lipases are commonly employed to selectively acylate one enantiomer. This results in a mixture of the acylated enantiomer and the unreacted alcohol enantiomer, which can then be separated. Dynamic kinetic resolution (DKR) is an advanced form of this method where the unreacted enantiomer is continuously racemized, theoretically allowing for a 100% yield of the desired acylated product. mdpi.com

| Method | Substrate | Biocatalyst | Key Reaction | Products for Separation |

| Chemoenzymatic Kinetic Resolution | Racemic this compound | Lipase (e.g., from Candida antarctica) | Enantioselective acylation | One enantiomer as an ester and the other as an unreacted alcohol |

Synthesis from Chiral Precursors

This "chiral pool" approach utilizes readily available, enantiomerically pure starting materials to ensure the desired stereochemistry in the final product. tcichemicals.com

Reductive Amination

One of the most common methods involves the reductive amination of an enantiomerically pure precursor. smolecule.com Starting with (S)-1-amino-2-propanol, the reaction with formaldehyde in the presence of a reducing agent (like formic acid in the Eschweiler-Clarke reaction or H₂ over a catalyst) yields (S)-(+)-2-(Dimethylamino)propan-1-ol. This method is advantageous as it preserves the stereocenter of the starting material. smolecule.com

Nucleophilic Ring-Opening of Chiral Epoxides

A direct and industrially common method involves the nucleophilic ring-opening of a chiral epoxide. To produce (R)-(-)-1-(dimethylamino)propan-2-ol, (R)-propylene oxide is reacted with dimethylamine. The nucleophilic attack of dimethylamine occurs at the less sterically hindered carbon of the epoxide, leading to the desired product. Similarly, the (S)-(+) isomer can be synthesized using (S)-propylene oxide as the starting material.

| Method | Chiral Starting Material | Key Reagents | Product |

| Reductive Amination | (S)-1-Amino-2-propanol | Formaldehyde, Formic Acid (or H₂/Catalyst) | (S)-(+)-2-(Dimethylamino)propan-1-ol |

| Epoxide Ring-Opening | (S)-Propylene oxide | Dimethylamine | (S)-(+)-2-(Dimethylamino)propan-1-ol |

| Epoxide Ring-Opening | (R)-Propylene oxide | Dimethylamine | (R)-(-)-1-(Dimethylamino)propan-2-ol |

Chemical Reactivity and Transformation Pathways

Functional Group Reactivity of the Aminoalcohol Moiety

The presence of both a primary alcohol and a tertiary amine allows for a range of selective transformations, targeting either functional group depending on the reaction conditions and reagents employed.

Hydroxyl Group Transformations (e.g., Oxidation to Carbonyls, Esterification)

The primary hydroxyl group of 2-(dimethylamino)propan-1-ol can undergo oxidation to yield the corresponding aldehyde or carboxylic acid. This transformation is a fundamental reaction in organic synthesis, often employing chromium (VI) reagents like Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid). e-bookshelf.de The mechanism involves the formation of a chromic acid ester, which then eliminates to form the carbonyl compound. e-bookshelf.de It is important to note that with primary alcohols, the initially formed aldehyde can be further oxidized to a carboxylic acid if water is present. e-bookshelf.de

Esterification, the reaction of the hydroxyl group with a carboxylic acid or its derivative, is another key transformation. This reaction can be catalyzed by acids or promoted by coupling agents. For instance, the esterification of alcohols can be achieved using triphenylphosphine (B44618) and diisopropyl azodicarboxylate (DIAD) in the presence of a carboxylic acid. Studies on the esterification of the related 3-(dimethylamino)propan-1-ol with N-acetylimidazole have shown that the reaction proceeds through an intramolecular general base-catalyzed formation of a cyclic tetrahedral intermediate. rsc.org The rate of these reactions can be influenced by steric hindrance around the hydroxyl group. rsc.org

Table 1: Examples of Hydroxyl Group Transformations

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| Oxidation | Chromium Trioxide (CrO₃) / H₂SO₄ (Jones Reagent) | Aldehyde/Carboxylic Acid | e-bookshelf.de |

| Esterification | Carboxylic Acid, Acid Catalyst | Ester | rsc.org |

| Esterification | N-acetylimidazole | Ester | rsc.org |

Tertiary Amine Group Reactions (e.g., Alkylation, Quaternization, Nucleophilic Substitution)

The tertiary amine group in this compound is nucleophilic and basic, allowing it to participate in a variety of reactions.

Alkylation and Quaternization: The lone pair of electrons on the nitrogen atom can attack electrophiles, such as alkyl halides, leading to the formation of quaternary ammonium (B1175870) salts. This process is known as quaternization. google.combeilstein-journals.org For example, the reaction with methyl iodide would yield N,N,N-trimethyl-1-hydroxypropan-2-aminium iodide. The kinetics of quaternization reactions of similar poly(dimethylaminoethyl methacrylate) have been studied, showing that the reaction rates can be influenced by the polymer chain and the nature of the alkyl halide. researchgate.net

Nucleophilic Substitution: The dimethylamino group can act as a nucleophile in substitution reactions. For instance, it can displace leaving groups in other molecules. Conversely, the dimethylamino group itself can be the target of substitution, although this is less common for tertiary amines unless activated. In some cases, the entire dimethylamino group can be replaced, a process known as dealkylation, which can be achieved using reagents like cyanogen (B1215507) bromide (the von Braun reaction). thieme-connect.de

Table 2: Examples of Tertiary Amine Group Reactions

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| Quaternization | Alkyl Halide (e.g., Methyl Iodide) | Quaternary Ammonium Salt | google.combeilstein-journals.org |

| Nucleophilic Attack | Electrophilic Carbon | New C-N bond formation | researchgate.net |

| Dealkylation | Cyanogen Bromide (von Braun Reaction) | Secondary Amine | thieme-connect.de |

Role of Nucleophilicity and Basicity in Organic Reactions

The reactivity of this compound is fundamentally governed by the interplay of its nucleophilicity and basicity.

Basicity refers to the ability of the lone pair on the nitrogen atom to accept a proton (H+). masterorganicchemistry.com This property is quantified by the pKa of its conjugate acid. The tertiary amine in this compound makes it a weak base.

Nucleophilicity describes the ability of the lone pair to attack an electrophilic atom, most commonly carbon. masterorganicchemistry.com While all nucleophiles are Lewis bases, the terms are not interchangeable. Nucleophilicity is a kinetic phenomenon, influenced by factors like sterics and the solvent, whereas basicity is a thermodynamic property. masterorganicchemistry.com

The dimethylamino group is a potent nucleophile. Its nucleophilicity is enhanced by the electron-donating nature of the two methyl groups. However, the steric bulk of these groups can sometimes hinder its approach to a sterically crowded electrophilic center. The hydroxyl group can also influence reactivity through intramolecular hydrogen bonding, which can affect the availability of the lone pair on the nitrogen and the nucleophilicity of the hydroxyl oxygen.

Derivatization Strategies for Advanced Chemical Entities and Precursors

The dual functionality of this compound makes it a valuable precursor for the synthesis of more complex molecules with a wide range of applications. wikipedia.org

Derivatization can be achieved by selectively reacting either the hydroxyl or the amino group. For example, esterification of the hydroxyl group can introduce various functionalities, while quaternization of the amine can be used to synthesize ionic liquids or phase-transfer catalysts. The compound can also serve as a building block in the synthesis of pharmaceuticals and other biologically active compounds. For instance, related structures like 3-(dimethylamino)-2,2-dimethyl-1-propanol are used in the synthesis of local anesthetics and analgesics. ontosight.ai

A key strategy involves using the dimethylamino group as a directing group or as a reactive handle for further transformations. In the synthesis of certain complex molecules, the dimethylamino group might be introduced to facilitate a particular reaction step and then subsequently removed or modified. For example, a general method for the deamination of anilines involves quaternization followed by a dissolving metal reduction. core.ac.uk Although this applies to anilines, similar principles can be adapted for other amino compounds.

Furthermore, the replacement of the dimethylamino group in related ketonic Mannich bases with various nucleophiles has been demonstrated, leading to a diverse range of substituted propanones. researchgate.net This highlights the utility of the dimethylamino group as a good leaving group in certain contexts, enabling the introduction of other functional groups.

Advanced Applications in Chemical Research

Catalytic Applications in Organic Synthesis and Polymer Science

The presence of both a hydroxyl group and a tertiary amino group within the same molecule imparts valuable catalytic properties to 2-(Dimethylamino)propan-1-ol, making it a compound of interest in various synthetic transformations.

Catalysis in Polymerization Processes (e.g., Polyurethanes, Epoxies)

In the realm of polymer science, this compound and its derivatives serve as effective catalysts, particularly in the production of polyurethanes. chimia.chpsu.edu For instance, in the formation of polyurethane foams, tertiary amine catalysts are crucial. psu.edu Compounds with reactive hydroxyl groups, such as 1,3-bis(dimethylamino)-2-propanol, are utilized in automotive applications to mitigate issues like volatility and odor. chimia.chpsu.edu These catalysts can influence both the gelation and blowing reactions, which are fundamental to the foam's structure. psu.edu

While this compound itself is noted for its catalytic activity, its reactivity in certain resin formulations can be lower compared to other amines like ethyl 4-(dimethylamino)benzoate (B8555087) when paired with a co-initiator. The choice of catalyst is critical as it can affect the curing time and final properties of the polymer. For example, in epoxy resin systems, the reaction of an amine with an epoxy group can form an adduct that acts as a latent curing agent. google.com

General Catalytic Activity in Diverse Organic Transformations

The utility of this compound extends beyond polymerization to a range of other organic reactions. Its basic nature allows it to catalyze reactions such as the Knoevenagel condensation. Studies have shown that polymeric networks containing tertiary amines can effectively catalyze this carbon-carbon bond-forming reaction. mdpi.com The catalytic efficiency is influenced by the basicity and nucleophilicity of the amine, as well as the solvent system used. mdpi.com

Furthermore, derivatives of this amino alcohol have been explored as ligands in catalytic systems for various transformations. For example, its structural motif is found in more complex ligands used for reactions like olefin hydroamination and polymerization. google.com

Development of Latent Curing Catalyst Systems for Resins

A significant area of research is the development of latent catalysts, which remain inactive until triggered by a specific stimulus like heat. This is particularly valuable in industrial applications of resins like epoxies, allowing for one-component systems with extended shelf life. epo.org The reaction of compounds containing a tertiary amino group and a hydroxyl group, such as this compound, with polyfunctional epoxy compounds can yield an addition product. google.com This adduct can function as a latent curing agent, with its activity dependent on its softening point. google.com

These latent systems are designed to initiate curing at elevated temperatures, ensuring that the resin composition remains stable at ambient temperatures. epo.orggoogleapis.com The formation of an adduct between an amine and an epoxy resin is a key strategy in creating these delayed-action catalysts. google.com For example, the reaction between a secondary amine and an epoxy resin can produce such adducts. epo.org

Coordination Chemistry and Ligand Design

The ability of this compound to chelate with metal ions through its nitrogen and oxygen atoms makes it a valuable ligand in coordination chemistry.

Formation of Metal-Ligand Complexes with Transition Metals

This compound and its derivatives can form stable complexes with a variety of transition metals. google.comgoogle.com These metal complexes are of interest for their potential applications in catalysis and materials science. google.com The structure of the resulting complex is influenced by the metal ion and the specific ligand used. For instance, N-aminoamidinate ligands, which can be derived from related amino compounds, form five-membered chelate rings with metals from both the main groups and transition series, including iron, cobalt, nickel, copper, and zinc. google.com

The coordination of such ligands to metals can lead to complexes with specific geometries, such as distorted octahedral arrangements. researchgate.net The study of these complexes provides insights into the electronic and steric effects that govern their formation and reactivity. mdpi.com

Application as Chiral Auxiliaries and Ligands in Asymmetric Synthesis

The chiral versions of this compound, such as (S)-(+)-1-Dimethylamino-2-propanol, are widely recognized for their role as chiral auxiliaries in asymmetric synthesis. By coordinating with a metal catalyst, these chiral ligands create a chiral environment that can direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. This is particularly crucial in the synthesis of pharmaceuticals, where different enantiomers of a drug can have vastly different biological activities. google.com

A notable application is in the enantioselective addition of dialkylzincs to aldehydes. researchgate.netorgsyn.org In these reactions, a chiral amino alcohol, acting as a catalyst, can lead to the formation of secondary alcohols with high enantiomeric excess. researchgate.net The effectiveness of the asymmetric induction depends on the structure of the chiral auxiliary and the reaction conditions. researchgate.net The use of such protic chiral auxiliaries is a key strategy for achieving high levels of enantiomeric purity in the synthesis of complex molecules. google.com

Design of Polydentate Nitrogen-Oxygen Ligands Incorporating Aminoalcohol Structures

The synthesis of polydentate ligands, which are molecules that can bind to a central metal atom at multiple points, is a significant area of research in inorganic and coordination chemistry. These ligands are crucial in the development of catalysts, metal-organic frameworks, and materials with specific electronic or magnetic properties. While the broader class of amino alcohols is widely used in creating such ligands, specific documented examples of the direct use of this compound in the design of polydentate nitrogen-oxygen ligands are not extensively reported in publicly available scientific literature. Theoretical design and synthesis of such ligands are plausible, where the nitrogen atom of the dimethylamino group and the oxygen atom of the hydroxyl group could coordinate to a metal center, potentially in a bidentate fashion. Further research and publication in this specific area would be necessary to provide detailed findings.

Environmental Chemistry and Gas Capture Technologies

The presence of an amine group in this compound suggests its potential utility in technologies aimed at capturing acidic gases, a critical area of environmental chemistry.

Carbon Dioxide Absorption Systems

The capture of carbon dioxide (CO2) from industrial flue gases and the atmosphere is a key strategy in mitigating climate change. Aqueous amine solutions are a mature technology for this purpose, and research into new, more efficient amine-based solvents is ongoing.

Scientific literature extensively documents the performance of various amino alcohols as solvents for CO2 capture. However, specific studies focusing on the performance of this compound for this application are scarce. In contrast, its isomers, particularly 1-(dimethylamino)propan-2-ol (1DMA2P) and 3-(dimethylamino)propan-1-ol (3DMA1P), have been the subject of considerable research. mdpi.comsci-hub.se These studies have shown that isomers of this compound can exhibit favorable properties for CO2 capture, such as good absorption capacity and acceptable reaction kinetics. mdpi.comsci-hub.sebit.edu.cn The lack of available data for this compound itself prevents a direct comparison of its performance.

The rate at which a solvent absorbs CO2 is a critical parameter for its practical application. The reaction kinetics of CO2 with aqueous solutions of amino alcohols are a key area of investigation. While detailed kinetic data exists for isomers like 1-(dimethylamino)propan-2-ol, there is a notable absence of such data for this compound in the current body of scientific literature. bit.edu.cn This information gap makes it impossible to detail the reaction kinetics of CO2 absorption specifically for aqueous solutions of this compound.

Scavenging of Acidic Gases (e.g., H2S) in Industrial Processes

The removal of acidic gases like hydrogen sulfide (B99878) (H2S) is crucial in many industrial processes, particularly in the oil and gas industry, to prevent corrosion and meet environmental regulations. Amine-based scavengers are commonly employed for this purpose. While various amines have been investigated for their H2S scavenging capabilities, including isomers like 3-dimethylamino-1-propanol (B49565), specific data on the efficacy of this compound for H2S scavenging is not present in the available literature. dtu.dk Research in this area has identified other tertiary amines that show promise for H2S removal. dtu.dk

Precursor Chemistry for Functional Materials and Industrial Formulations

The dual functionality of this compound makes it a valuable component in the creation of specialized materials and formulations, contributing to enhanced properties and performance.

Intermediate in Polymer Chemistry (e.g., Polyammonium Resins)

This compound is a key building block in polymer chemistry, particularly in the synthesis of polyammonium resins. These polymers are characterized by cationic nitrogen centers within their structure. The synthesis can involve the reaction of the tertiary amine group in this compound. For example, 1,3-Bis(dimethylamino)-2-propanol, a related compound, reacts with epichlorohydrin (B41342) to form polyammonium resins. smolecule.com This class of polymers is noted for its high concentration of cationic nitrogen centers. nasa.gov The resulting polyammonium salts have applications that benefit from their polyelectrolyte nature. nasa.gov

Role in Coatings, Adhesives, and Emulsifier Formulations

The compound serves multiple functions in the formulation of coatings, adhesives, and emulsifiers, enhancing their stability and performance characteristics. smolecule.com In aqueous coatings, it acts as a solubilizer for resins. parchem.com

Coatings and Adhesives: In coatings and adhesives, this compound can function as a catalyst, particularly in the production of polyurethanes and epoxies. It also aids in neutralizing acid-functional components and can improve in-formulation clarity and stability. advancionsciences.com Its presence can enhance the bonding strength of adhesive formulations.

Emulsifiers: It is an effective emulsifier, especially when combined with fatty acids. parchem.comadvancionsciences.com This property is crucial for creating stable emulsions in various industrial products.

| Application Area | Specific Function | Benefit |

| Coatings | Resin solubilizer, Catalyst | Improved stability and clarity advancionsciences.com |

| Adhesives | Formulation Component | Enhanced bonding strength |

| Emulsifiers | Fatty acid soap emulsifier | Stabilization of waxes and other substances parchem.comadvancionsciences.com |

Pharmaceutical and Agrochemical Synthesis Intermediacy

The distinct structural features of this compound make it a valuable precursor in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. lookchem.com

Building Block for Complex Organic Molecules

With its reactive hydroxyl and amino groups, this compound is a versatile building block in organic synthesis. lookchem.comwikipedia.org It allows for the introduction of the dimethylamino propanol (B110389) moiety into larger, more complex molecular structures. ontosight.ai This is particularly useful in the development of new materials and compounds where specific functional groups are required to achieve desired properties. ontosight.ai The compound's structure, featuring various functional groups like amino and phenoxy groups, makes it a candidate for creating complex molecules. ontosight.ai

Precursor for Neuroactive Compounds

In the pharmaceutical field, this compound serves as a precursor for the synthesis of various pharmaceuticals, with a notable application in compounds targeting the central nervous system. Its molecular structure is a key component in the development of neuroactive compounds. For instance, the structurally related compound 3-(Dimethylamino)-1-(2-thienyl)propan-1-ol is utilized as a chiral building block in drug synthesis. biosynth.com The core structure provided by these amino alcohols is integral to creating drugs designed to interact with neurological pathways. ontosight.ai

Role in Agrochemical Formulation (e.g., Herbicides, Pesticides)

This compound and its structural isomers serve as important intermediates in the formulation of various agrochemicals, including herbicides and pesticides. lookchem.com The presence of both a hydroxyl group and a tertiary amine in its structure allows it to be a versatile building block in the synthesis of more complex molecules with desired biological activities. cymitquimica.com Its basicity and reactivity are key properties that make it suitable for creating effective agricultural chemicals.

In the production of pesticides, related compounds such as 3-dimethylamino-1-propanol are utilized as adjuvants in formulations. google.com Adjuvants are added to pesticide formulations to enhance the effectiveness of the active ingredient. For instance, esteramines derived from the esterification of a carboxymethylated ethoxylated alcohol with an alkanolamine like 3-dimethylamino-1-propanol can be used in herbicide formulations. google.com

A notable example of a commercial fungicide derived from a related structure is propamocarb. hb-p.com Propamocarb is the propyl ester of 3-(dimethylamino)propylcarbamic acid and is used to control oomycete pathogens like Phytophthora and Pythium. hb-p.com This highlights the role of the dimethylaminopropyl group, which is central to the structure of this compound, in the development of systemic fungicides. hb-p.com Furthermore, derivatives like 2-dimethylamino-1,3-bis(phenylthiosulphonyl)propane have been synthesized and investigated for their insecticidal properties. google.com

The synthesis of such agrochemicals often involves leveraging the reactivity of the amino and alcohol functional groups to build the final active molecule. chemimpex.com Research has demonstrated the utility of dimethylamino alcohols as precursors in creating novel and effective crop protection solutions. lookchem.com

Intermediacy in the Production of Dyes and Surfactants

The unique chemical structure of this compound and its isomers makes them valuable intermediates in the synthesis of dyes and surfactants. lookchem.commallakchemicals.comlookchem.com

In the dye industry, these amino alcohols are used as starting materials for the production of various dyestuffs. lookchem.commallakchemicals.com The amine group can be diazotized and coupled with other aromatic compounds to form azo dyes, or it can be incorporated into more complex dye structures. The specific structure of the amino alcohol can influence the final color and fastness properties of the dye. While detailed synthetic pathways for specific dyes using this compound are proprietary, its role as a foundational chemical building block is acknowledged in chemical industry literature. mallakchemicals.comatamanchemicals.com

In the field of surfactants, the amphiphilic nature of molecules derived from this compound is key to their function. lookchem.com Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. The synthesis of surfactants often involves the reaction of the hydroxyl group to introduce a hydrophobic (water-repelling) tail, while the dimethylamino group can be quaternized to create a cationic hydrophilic (water-attracting) head.

For example, cationic surfactants can be synthesized through the direct quaternization of amino alcohols like 2-(2-(dimethylamino)ethoxy)ethanol with different alkyl bromides, which serve as the hydrophobic component. researchgate.net Similarly, other amino alcohols are used as intermediates in creating surfactants for detergents and emulsifiers. ontosight.ai The resulting cationic surfactants have applications as fabric softeners, anti-static agents, and emulsifiers. atamanchemicals.com The ability to be derivatized makes compounds like 1-(Dimethylamino)-2-propanol a versatile building block in the manufacturing of these surface-active agents. lookchem.com

Theoretical and Mechanistic Investigations

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides powerful tools for investigating molecular structures, properties, and reactivity, offering insights that can be difficult to obtain through experimental methods alone. For 2-(Dimethylamino)propan-1-ol, such studies can elucidate reaction mechanisms, predict various properties, and simulate its behavior in different environments. However, it is important to note that dedicated computational studies specifically targeting this compound are not extensively represented in the current body of published scientific literature. The following sections describe the principles of these computational methods and their applicability to understanding this compound.

Quantum chemical calculations, based on solving the Schrödinger equation, are instrumental in exploring the potential energy surface of a reaction. These methods can identify transition states, intermediates, and products, thereby mapping out the most likely reaction pathways. By calculating the energies of these species, key thermodynamic and kinetic parameters such as reaction enthalpies (ΔH), activation energies (Ea), and Gibbs free energies (ΔG) can be determined.

For this compound, such calculations could be applied to various reactions. For instance, its synthesis or subsequent conversion into other molecules, such as the activation of the hydroxyl group by thionyl chloride to form (R)-1-chloro-N,N-dimethylpropan-2-amine HCl as an intermediate in the synthesis of other compounds, represents a reaction mechanism that is well-suited for computational investigation google.com.

A typical computational study of a reaction mechanism involves:

Geometry Optimization: Finding the lowest energy structure for reactants, products, and any intermediates.

Transition State Search: Locating the saddle point on the potential energy surface that connects reactants and products.

Frequency Calculations: Confirming the nature of the stationary points (minima for stable species, a single imaginary frequency for transition states) and calculating zero-point vibrational energies and thermal corrections.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction path from the transition state down to the reactants and products to ensure the correct connection.

Table 1: Illustrative Energetic Data from Quantum Chemical Calculations for a Hypothetical Reaction of this compound This table is for illustrative purposes to show the output of computational studies and does not represent real experimental or calculated data for a specific reaction of this compound.

| Species | Relative Energy (kcal/mol) | Activation Energy (Ea) (kcal/mol) |

| Reactants | 0.0 | - |

| Transition State | +25.4 | 25.4 |

| Intermediate | +5.2 | - |

| Transition State 2 | +15.8 | 10.6 |

| Products | -10.1 | - |

Prediction of Spectroscopic and Thermodynamic Properties using Computational Methods

Computational methods are widely used to predict spectroscopic and thermodynamic properties of molecules. Quantum chemical calculations can determine properties such as:

Spectroscopic Data: Frequencies and intensities of vibrational modes (Infrared and Raman spectra), NMR chemical shifts, and electronic transition energies (UV-Vis spectra). These calculated spectra are invaluable for interpreting experimental data and identifying unknown compounds. For example, a patent document details the use of ¹H-NMR and ¹³C-NMR to characterize this compound and its reaction products, a process that could be supported by computational predictions google.com.

Thermodynamic Properties: Standard enthalpies of formation (ΔfH°), standard entropies (S°), and heat capacities (Cv). These are crucial for chemical engineering applications and for understanding the stability and equilibrium of chemical reactions.

While comprehensive databases of predicted properties for this compound are not publicly available, various software packages and theoretical levels (e.g., Density Functional Theory - DFT, Møller-Plesset perturbation theory - MP2) can be employed to generate this information.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior. For this compound, MD simulations would be particularly useful for:

Conformational Analysis: The molecule has several rotatable bonds, leading to multiple possible conformations (conformers). MD simulations can explore the conformational landscape, identify the most stable (lowest energy) conformers, and determine the energy barriers between them. This is critical as the conformation of a molecule can significantly influence its reactivity and physical properties.

Solvent Interactions: MD simulations can explicitly model the interactions between this compound and solvent molecules (e.g., water). This allows for the study of solvation shells, hydrogen bonding patterns, and the calculation of properties like the free energy of solvation. Understanding these interactions is key to predicting its behavior in solution.

Due to the lack of specific MD studies on this molecule, a detailed analysis of its solvent interactions and conformational preferences is not possible at this time.

Atmospheric Chemistry and Environmental Fate

The environmental fate of volatile organic compounds (VOCs) like this compound is largely determined by their reactions in the atmosphere. The primary daytime oxidant in the troposphere is the hydroxyl (OH) radical. The reactions of aminoalcohols can lead to the formation of various secondary pollutants.

The atmospheric degradation of this compound is expected to be initiated predominantly by reaction with the OH radical. This reaction proceeds via hydrogen atom abstraction from different sites on the molecule. The structure of this compound offers several potential sites for H-abstraction:

The C-H bond adjacent to the nitrogen atom (-N-CH<).

The C-H bonds on the N-methyl groups (-N(CH₃)₂).

The C-H bond adjacent to the hydroxyl group (-CH₂OH).

The C-H bonds on the methyl group on the propane backbone.

The O-H bond of the hydroxyl group.

Based on studies of other alcohols and amines, H-abstraction from C-H bonds alpha to the heteroatom (nitrogen or oxygen) is typically the fastest and most dominant pathway due to the stabilizing effect of the heteroatom on the resulting radical. Abstraction from the O-H group is generally slower for alcohols. For tertiary amines, abstraction from the C-H bonds of the N-alkyl groups is a significant channel.

Following the initial H-abstraction, the resulting alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (RO₂•). The subsequent fate of the peroxy radical is complex and depends on the concentration of nitrogen oxides (NOx). In NOx-rich environments, RO₂• can react with NO to form an alkoxy radical (RO•) and NO₂. The alkoxy radical can then undergo decomposition (e.g., C-C bond scission) or isomerization, leading to the formation of stable end-products such as aldehydes, ketones, and smaller amines or amides.

Table 2: Expected Primary Products from OH-Initiated Oxidation of this compound This table presents plausible degradation products based on established atmospheric chemistry mechanisms for similar aminoalcohols. Specific branching ratios for this compound are not experimentally determined.

| H-Abstraction Site | Intermediate Radical | Subsequent Products (after reaction with O₂ and NO) |

| C-H alpha to Nitrogen | (CH₃)₂N-C•(CH₃)-CH₂OH | N,N-Dimethylacetamide, Formaldehyde, Propanal |

| C-H on N-Methyl | •CH₂-N(CH₃)-CH(CH₃)-CH₂OH | N-methyl-N-(2-hydroxypropyl)formamide, Formaldehyde |

| C-H alpha to Oxygen | (CH₃)₂N-CH(CH₃)-CH•OH | 2-(Dimethylamino)propanal |

Gas-Phase Reaction Kinetics with Atmospheric Oxidants

While no experimental kinetic data has been published for this compound, the rate constants for tertiary amines and alcohols are generally fast. For comparison, the room temperature rate constant for the reaction of trimethylamine ((CH₃)₃N) with OH is approximately 6.0 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, and for t-butyl alcohol ((CH₃)₃COH) it is about 0.9 x 10⁻¹² cm³ molecule⁻¹ s⁻¹.

Given the presence of both a tertiary amine and a primary alcohol functional group, the rate constant for this compound with OH radicals is expected to be high, likely on the order of 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. This would correspond to a short atmospheric lifetime, calculated using the formula:

τ = 1 / (k[OH])

Assuming a typical 24-hour average global tropospheric OH concentration of 1 x 10⁶ molecules cm⁻³, a rate constant of 2-6 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ would result in an atmospheric lifetime of approximately 4.6 to 14 hours. This short lifetime indicates that this compound would be removed relatively quickly from the atmosphere near its emission sources and could contribute to local and regional air quality issues, such as the formation of ozone and secondary organic aerosol.

Biochemical Mechanistic Studies

The molecular structure of this compound, featuring both a tertiary amine and a hydroxyl group, allows for various types of interactions with biological macromolecules. As a chiral molecule, its different enantiomers can exhibit distinct interactions with the chiral environment of biological systems, such as the active sites of enzymes and the binding pockets of receptors.

While specific studies detailing the interaction of this compound with enzymes and receptors are not extensively documented, its structural similarity to other biologically active molecules provides insights into its potential interactions. For instance, its role as a chiral ligand in transition metal-catalyzed reactions suggests its ability to coordinate with metal ions, a feature also found in the active sites of many metalloenzymes.

Furthermore, this compound is a structural analog of choline and 2-dimethylaminoethanol (DMAE). Choline is an essential nutrient that is taken up into cells by specific choline transporters. It is plausible that this compound could interact with these transporters, potentially acting as a competitive inhibitor or a substrate. The binding to such transporters would involve a combination of ionic interactions with the tertiary amine group and hydrogen bonding via the hydroxyl group.

The potential for interaction with receptors, such as muscarinic and nicotinic acetylcholine receptors, also exists due to its structural resemblance to acetylcholine, a key neurotransmitter derived from choline. The nature of this interaction, whether agonistic or antagonistic, would depend on the specific stereochemistry of the this compound isomer and the topology of the receptor's binding site.

Given its structural similarity to choline and DMAE, this compound has the potential to modulate biochemical pathways involving these compounds. A primary area of investigation for structurally similar compounds has been the choline metabolic pathway, which is crucial for the synthesis of the neurotransmitter acetylcholine and the membrane phospholipid phosphatidylcholine.

Studies on DMAE have explored its potential to inhibit choline uptake and metabolism. The choline transporters at the blood-brain barrier are known to be inhibited by close structural analogs of choline nih.gov. Therefore, it is hypothesized that this compound could similarly interfere with choline transport, potentially leading to a disruption in cellular choline homeostasis. However, it is noteworthy that some studies on DMAE have shown minimal effects on choline uptake and distribution in vivo, suggesting that the in vivo consequences of such interactions can be complex nih.gov.

In addition to transport inhibition, there is evidence that other similar aminoalcohols can affect choline biosynthesis. For example, 2-amino-2-methyl-1-propanol has been shown to inhibit the de novo biosynthesis of choline nih.gov. This suggests that this compound might also interfere with the enzymatic steps involved in the synthesis of choline, potentially by acting as a competitive or non-competitive inhibitor of the enzymes in this pathway.

The modulation of the choline pathway by this compound could have various downstream effects, including alterations in neurotransmission and membrane integrity. Further research is needed to fully elucidate the specific molecular mechanisms and the physiological consequences of the interaction of this compound with the choline metabolic pathway.

Table 2: Potential Biochemical Pathway Modulation by this compound and its Analogs

| Compound/Analog | Potential Biochemical Effect | Mechanism of Action |

|---|---|---|

| This compound | Choline Uptake Inhibition | Competitive binding to choline transporters |

| 2-Dimethylaminoethanol (DMAE) | Disruption of Choline Uptake and Metabolism | Inhibition of choline transporters nih.gov |

| 2-Amino-2-methyl-1-propanol | Inhibition of de novo Choline Biosynthesis | Inhibition of enzymes in the choline synthesis pathway nih.gov |

Analytical Methodologies and Characterization in Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural analysis of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and X-ray diffraction provide detailed information about the connectivity of atoms and their spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-(Dimethylamino)propan-1-ol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework.

In a typical ¹H NMR spectrum of this compound, distinct signals would correspond to the different types of protons in the molecule. The integration of these signals reveals the relative number of protons of each type. The chemical shift (δ) of each signal indicates the electronic environment of the protons, and the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, revealing connectivity. For instance, the protons of the two methyl groups attached to the nitrogen would appear as a singlet, while the protons on the propanol (B110389) backbone would exhibit more complex splitting patterns (doublet, multiplet) due to their proximity to each other and the chiral center.

¹³C NMR spectroscopy provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts in the ¹³C spectrum are indicative of the carbon's hybridization and bonding environment. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |

| -CH(CH₃)- | ~2.5 - 2.8 | ~60 - 65 | Multiplet |

| -CH₂OH | ~3.4 - 3.7 | ~65 - 70 | Multiplet |

| -N(CH₃)₂ | ~2.2 - 2.4 | ~45 - 50 | Singlet |

| -CH(CH₃)- | ~1.0 - 1.2 | ~15 - 20 | Doublet |

| -OH | Variable | - | Singlet (broad) |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions.

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org While this compound is a liquid under standard conditions, its solid-state structure can be investigated by forming crystalline derivatives, such as salts or metal complexes. wikipedia.org

The process involves irradiating a single crystal of a suitable derivative with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots with varying intensities. wikipedia.org By analyzing the positions and intensities of these diffracted beams, researchers can calculate the electron density map of the crystal and, from that, deduce the exact positions of each atom, bond lengths, and bond angles.

For example, research on related amino alcohols has shown their utility as ligands in forming crystalline metal complexes. A study on a copper(II) complex with a Schiff base ligand derived from 2-[(2-dimethylaminoethylimino)methyl]phenol demonstrated the use of X-ray diffraction to elucidate a five-coordinate complex structure. nih.gov This approach could be similarly applied to this compound to study its coordination chemistry and confirm its stereochemistry in the solid state.

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. Gas chromatography is particularly well-suited for volatile compounds like this compound.

Gas Chromatography (GC) is a powerful technique for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. The method separates volatile compounds based on their differential partitioning between a stationary phase (within a column) and a mobile gas phase.

For purity analysis, a sample is injected into the GC, where it is vaporized and carried by an inert gas through a long, thin capillary column. The high polarity of amino alcohols can sometimes pose a challenge, but specialized columns, such as those with a dimethylpolysiloxane or a specialized amine-specific phase, provide good separation and peak shape. cdc.govgcms.cz A Flame Ionization Detector (FID) is commonly used for detection, providing a signal proportional to the amount of analyte. The purity is determined by comparing the area of the main peak (this compound) to the total area of all peaks in the chromatogram.

The NIOSH Manual of Analytical Methods provides a validated method for the isomer 1-dimethylamino-2-propanol (B140979), which can be adapted. This method uses a fused silica capillary column and a temperature-programmed oven to ensure efficient separation. cdc.gov

Table 2: Representative GC Conditions for Amino Alcohol Analysis

| Parameter | Condition |

| Technique | Gas Chromatography (GC) with Flame Ionization Detection (FID) |

| Column | Capillary, fused silica, 30-m x 0.25-mm ID, 1.0-µm film DB-1 or equivalent cdc.gov |

| Injection Volume | 1 µL cdc.gov |

| Injector Temperature | 250 °C cdc.gov |

| Detector Temperature | 300 °C cdc.gov |

| Oven Program | 70 °C for 6 min, then ramp at 15 °C/min to 200 °C, hold for 4 min cdc.gov |

| Carrier Gas | Helium cdc.gov |

In reaction monitoring, small aliquots can be withdrawn from a reaction mixture over time, and GC analysis can quantify the consumption of reactants and the formation of products, providing valuable kinetic data.

Advanced Kinetic Measurement Techniques (e.g., Stopped-Flow Spectroscopy)

To study very fast reactions that occur on millisecond timescales, advanced techniques like stopped-flow spectroscopy are employed. colorado.edu This method allows for the rapid mixing of reactants and the real-time monitoring of the reaction's progress by observing changes in spectroscopic properties, such as UV-visible absorbance or fluorescence. colorado.eduphotophysics.com

A key application for amino alcohols like this compound is in studying the kinetics of their reaction with carbon dioxide (CO₂), a process relevant to carbon capture technologies. Research by Kadiwala et al. investigated the kinetics of CO₂ with aqueous solutions of several amines, including the isomer 1-dimethylamino-2-propanol, using a stopped-flow apparatus. epa.govrti.org

In these experiments, a solution of the amine and a CO₂-saturated solution are rapidly mixed. The subsequent reaction is monitored, often by using a pH indicator whose color (and thus absorbance) changes as the pH of the solution decreases due to the reaction. The rate of this change provides the pseudo-first-order rate constant (k_obs). By performing experiments at various amine concentrations, the second-order rate constant for the reaction can be determined. epa.gov

Table 3: Kinetic Data for the Reaction of CO₂ with 1-Dimethylamino-2-propanol (1DMA2P) in Water

| Temperature (K) | Amine Concentration (mol m⁻³) | Second-Order Rate Constant (k₂) (m³ mol⁻¹ s⁻¹) |

| 293 | 20 - 120 | 4.67 |

| 298 | 20 - 120 | 6.26 |

| 303 | 20 - 120 | 8.35 |

| 313 | 20 - 120 | 14.2 |

Data adapted from Kadiwala S, et al. Chemical Engineering Journal, 2012. epa.gov These studies found that 1-dimethylamino-2-propanol reacts faster with CO₂ than other commonly studied tertiary amines like N-methyldiethanolamine (MDEA). epa.gov

Mass Spectrometry for Atmospheric Reaction Product Analysis

Mass Spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for identifying unknown compounds, such as the products formed during the atmospheric degradation of this compound. When released into the atmosphere, amino alcohols primarily react with hydroxyl (•OH) radicals, initiating a complex series of degradation reactions. acs.org

Researchers use environmental simulation chambers to study these reactions under controlled conditions. The amino alcohol is introduced into the chamber with an •OH radical precursor (like ozone or nitrous acid) and irradiated to simulate sunlight. The gas-phase products are continuously monitored using advanced MS techniques like Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS). nih.govacs.org This instrument can detect and identify trace amounts of volatile organic compounds in real-time.

Studies on the analogous compound 2-amino-2-methyl-1-propanol (AMP) provide insight into the expected degradation pathways. The reaction with •OH radicals proceeds mainly via hydrogen abstraction from the carbon atoms adjacent to the nitrogen or oxygen atoms. nih.govresearchgate.net The resulting alkyl radicals react with atmospheric oxygen to form peroxy radicals, leading to a cascade of products.

Table 4: Major Identified Products from the OH-Initiated Degradation of 2-Amino-2-methyl-1-propanol (AMP)

| Product Name | Chemical Formula | Detection Method |

| 2-amino-2-methylpropanal | CH₃C(NH₂)(CH₃)CHO | PTR-ToF-MS nih.gov |

| Propan-2-imine | (CH₃)₂C=NH | PTR-ToF-MS nih.gov |

| Formaldehyde | CH₂O | PTR-ToF-MS nih.gov |

| Acetamide | CH₃C(O)NH₂ | PTR-ToF-MS researchgate.net |

| 2-methyl-2-(nitroamino)-1-propanol | CH₃C(CH₃)(NHNO₂)CH₂OH | PTR-ToF-MS researchgate.net |

Data from a study on the analogous compound 2-amino-2-methyl-1-propanol. nih.govresearchgate.net For this compound, similar degradation would be expected, leading to the formation of aldehydes (e.g., 2-(dimethylamino)propanal), imines, and smaller carbonyl compounds through fragmentation. Mass spectrometry is the key analytical tool for identifying this complex mixture of reaction products and elucidating the atmospheric fate of the parent compound.

Current Research Frontiers and Future Directions

Emerging Sustainable Synthetic Strategies for Aminoalcohols

The synthesis of aminoalcohols, including 2-(dimethylamino)propan-1-ol, is increasingly guided by the principles of green chemistry, which prioritize the use of renewable resources, atom economy, and catalytic methods over stoichiometric ones. A significant frontier in this area is the development of biocatalytic and chemoenzymatic approaches that offer high selectivity under mild conditions.

Biocatalysis: This strategy employs enzymes or whole-cell systems to catalyze the synthesis of chiral aminoalcohols, which are valuable building blocks for pharmaceuticals and fine chemicals. ucl.ac.ukrsc.orgnih.gov Engineered amine dehydrogenases (AmDHs) have emerged as powerful biocatalysts. frontiersin.org These enzymes can facilitate the asymmetric reductive amination of α-hydroxy ketones, providing a direct and highly enantioselective route to the desired aminoalcohol. frontiersin.org This method is advantageous due to its use of inexpensive ammonia as the amine source, operation under mild aqueous conditions, and generation of water as the primary byproduct, thus avoiding the use of heavy metals and harsh reagents. frontiersin.org Another biocatalytic approach involves combining the actions of multiple enzymes in a de novo designed pathway within a single host organism, such as Escherichia coli. ucl.ac.uk For instance, a two-step pathway using transketolase and a transaminase can produce chiral aminoalcohols from simple, achiral starting materials. ucl.ac.uk

Use of Renewable Feedstocks: A core tenet of sustainable synthesis is the move away from petrochemical feedstocks towards renewable resources. nih.govfrontiersin.org Ethanol, produced in vast quantities from biomass, is being explored as a C2-feedstock for the enantioselective C-C coupling reactions needed to build more complex molecules. nih.gov Research has demonstrated the first catalytic enantioselective C-C couplings of ethanol, opening new avenues for producing chiral alcohols and their derivatives from a renewable base. nih.gov Similarly, amino acids, which can be produced by microbial fermentation, serve as renewable precursors for various chemicals, including aminoalcohols. frontiersin.org

The table below summarizes key aspects of these emerging sustainable strategies.

| Strategy | Key Features | Advantages | Example Catalyst/System |

| Biocatalysis | Use of enzymes or whole cells. ucl.ac.ukrsc.org | High stereoselectivity (>99% ee), mild reaction conditions, reduced waste. frontiersin.org | Engineered Amine Dehydrogenases (AmDHs), Transketolase/Transaminase pathways. ucl.ac.ukfrontiersin.org |

| Renewable Feedstocks | Utilization of biomass-derived materials like ethanol and amino acids. nih.govnih.gov | Reduced reliance on fossil fuels, potential for carbon-neutral processes. | Iridium complexes for ethanol coupling, engineered C. glutamicum for amino acid production. nih.govnih.gov |

| Visible Light Photocatalysis | Uses visible light as an energy source to drive reactions. patsnap.com | Energy-efficient, allows for novel reaction pathways. | Iridium-based photocatalysts. patsnap.com |